molecular formula C4H8O4 B7804163 D-Threose CAS No. 29884-64-8

D-Threose

Cat. No.: B7804163
CAS No.: 29884-64-8
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-QWWZWVQMSA-N
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Description

D-Threose: is a four-carbon monosaccharide with the molecular formula C₄H₈O₄. It belongs to the family of aldoses, which are sugars containing an aldehyde group. This compound is a diastereomer of D-erythrose and L-erythrose, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of its atoms . This compound is significant in various biochemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose. This process includes the oxidation of D-glucose with lead tetraacetate, which converts it to di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further processed to obtain this compound . Another method involves the use of threonine aldolases, which catalyze the reversible aldol reaction of glycine and acetaldehyde to produce D-threonine and D-allo-threonine .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic processes due to their high specificity and efficiency. Threonine aldolases from various bacterial and fungal species are employed to catalyze the formation of this compound from simpler precursors . These biocatalytic methods are preferred in industrial settings due to their mild reaction conditions and high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: D-Threose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Threonic acid

    Reduction: Threitol

    Substitution: Various esters and ethers

Scientific Research Applications

D-Threose has numerous applications in scientific research:

Mechanism of Action

D-Threose is similar to other four-carbon sugars such as D-erythrose and L-erythrose. it is unique in its spatial arrangement of atoms, which gives it distinct physical and chemical properties. For instance, this compound and D-erythrose are diastereomers, meaning they are not mirror images of each other and have different reactivity and physical properties .

Comparison with Similar Compounds

  • D-Erythrose
  • L-Erythrose
  • D-Threitol
  • L-Threitol

D-Threose’s unique stereochemistry makes it valuable in stereoselective synthesis and as a model compound in stereochemical studies.

Biological Activity

D-Threose, a four-carbon aldose sugar with the molecular formula C4H8O4C_4H_8O_4, has garnered significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic roles, interactions with enzymes, and potential therapeutic applications.

Structural Characteristics

This compound is one of the two stereoisomers of the sugar, with the other being L-threose. The D-form is biologically active and is characterized by its two chiral centers. The stereochemistry of this compound allows it to participate in various biochemical pathways, distinguishing it from its epimer, D-erythrose, which has different properties despite sharing the same molecular formula.

Compound Molecular Formula Key Features
This compoundC₄H₈O₄Aldose; participates in metabolic pathways
D-ErythroseC₄H₈O₄Epimer of this compound; differs at C2 stereocenter
L-ThreoseC₄H₈O₄Enantiomer of this compound; less biologically active

Metabolic Pathways

This compound plays a crucial role as a metabolic intermediate in various organisms. It has been studied for its involvement in sugar metabolism, particularly in bacteria. Research indicates that this compound can be utilized in glycolytic pathways and may influence cellular energy production by participating in reactions that convert it into other metabolites.

Case Study: Metabolic Utilization

A study investigating the metabolic pathways of this compound found that it can be converted into intermediates used in glycolysis, highlighting its potential role in energy metabolism within bacterial cells. This conversion process underscores the importance of this compound in microbial biochemistry and its potential applications in biotechnology.

Interaction with Enzymes

Research has shown that this compound interacts with various enzymes, influencing their activity. For instance, studies have indicated that certain enzymes involved in carbohydrate metabolism can utilize this compound as a substrate, leading to the production of energy-rich compounds.

Enzymatic Activity

Enzymatic assays demonstrated that this compound acts as a substrate for specific glycosyltransferases, which are crucial for synthesizing polysaccharides. This interaction not only highlights the biochemical significance of this compound but also suggests its potential application in developing enzyme-based therapies or industrial processes.

Therapeutic Applications

The unique properties of this compound have prompted investigations into its potential therapeutic applications. Recent studies suggest that it may have beneficial effects in various medical conditions due to its role in cellular metabolism and energy production.

Potential Therapeutic Uses

  • Cardiovascular Health : Preliminary research indicates that this compound could enhance cellular energy metabolism during ischemic conditions, potentially offering protective effects against cardiac damage.
  • Wound Healing : Investigations into topical applications of this compound have shown promise in stimulating cellular regeneration and improving wound healing processes.
  • Cancer Research : Some studies suggest that this compound may influence tumor metabolism, although further research is needed to elucidate its mechanisms and efficacy.

Properties

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017421
Record name D-(-)-Threose
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-43-2, 29884-64-8
Record name D-Threose
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Record name D-Threose
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Record name Threose, DL-
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Record name D-(-)-Threose
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Record name D-(-)-threose
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Record name THREOSE, DL-
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Record name THREOSE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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